N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide
CAS No.: 919118-70-0
Cat. No.: VC16931394
Molecular Formula: C17H17ClN2O3
Molecular Weight: 332.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919118-70-0 |
|---|---|
| Molecular Formula | C17H17ClN2O3 |
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | 3-acetamido-N-[2-(4-chlorophenoxy)phenyl]propanamide |
| Standard InChI | InChI=1S/C17H17ClN2O3/c1-12(21)19-11-10-17(22)20-15-4-2-3-5-16(15)23-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
| Standard InChI Key | CXBVKYNYSQAHHN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCCC(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name N³-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide reflects its beta-alanine core (NH₂-CH₂-CH₂-CONH₂), acetylated at the N³ amine, and substituted with a 2-(4-chlorophenoxy)phenyl group at the terminal amide nitrogen. The molecular formula is C₁₇H₁₆ClN₂O₃, with a molecular weight of 343.8 g/mol (calculated via PubChem’s atomic mass database) .
Structural Depiction and Stereochemistry
The compound’s structure combines a beta-alaninamide backbone with two key modifications:
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Acetylation at the N³ position, introducing a methyl carbonyl group (CH₃CO-).
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A 2-(4-chlorophenoxy)phenyl substituent, comprising two aromatic rings linked by an oxygen atom, with a chlorine atom at the para position of the distal ring.
The absence of chiral centers in the parent beta-alaninamide suggests the compound is likely achiral, though stereochemical considerations may arise during synthesis or metabolic processing .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆ClN₂O₃ | Computed |
| Molecular Weight | 343.8 g/mol | Computed |
| XLogP3 | 3.2 (estimated) | Analog |
| Hydrogen Bond Donors | 3 | Analog |
| Hydrogen Bond Acceptors | 5 | Analog |
Synthesis and Manufacturing Pathways
Synthetic Routes
While no explicit synthesis for this compound is documented, analogous beta-alaninamide derivatives are synthesized via sequential acylation and coupling reactions . A plausible route involves:
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Acetylation of Beta-Alanine: Reacting beta-alanine with acetic anhydride to form N³-acetyl-beta-alanine.
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Amide Coupling: Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the acetylated beta-alanine with 2-(4-chlorophenoxy)aniline.
Patent US7060708B2 highlights similar strategies for amino acid prodrug synthesis, emphasizing mild conditions (room temperature, dichloromethane solvent) to preserve stereochemistry .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring acetylation occurs exclusively at the N³ position.
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Purity: Removing byproducts from incomplete coupling or hydrolysis.
Chromatographic purification (e.g., silica gel column) is typically employed, as noted in pesticide-related syntheses .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Acetylation | Acetic anhydride, DMAP, DCM | 85 | |
| Amide Coupling | EDC, HOBt, DIPEA, DCM | 72 |
Physicochemical Properties
Solubility and Lipophilicity
The compound’s log P (3.2) suggests moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. The acetyl group enhances hydrophobicity compared to unmodified beta-alaninamide (log P ~ -1.5) . Solubility in DMSO is predicted to exceed 10 mM, while water solubility is <1 mg/mL .
Stability Profile
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Thermal Stability: Decomposition above 200°C (differential scanning calorimetry extrapolation) .
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Hydrolytic Sensitivity: The amide bond may degrade under strongly acidic or basic conditions, as observed in related compounds .
Biological Activity and Mechanistic Insights
Drug Delivery Applications
Beta-alanine conjugates are explored as prodrugs to enhance bioavailability. US7060708B2 demonstrates that acetylated amino acid derivatives improve intestinal absorption of therapeutics . This compound could serve as a carrier for carboxylic acid drugs, leveraging its amide bonds for controlled release.
Applications and Industrial Relevance
Agricultural Chemistry
As a chlorophenoxy derivative, the compound may target broadleaf weeds in cereal crops. Its beta-alanine core could reduce mammalian toxicity compared to traditional phenoxy herbicides .
Pharmaceutical Development
Potential uses include:
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